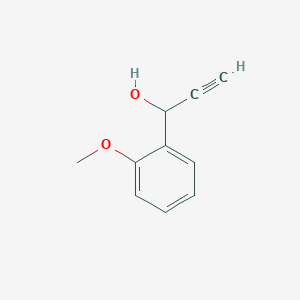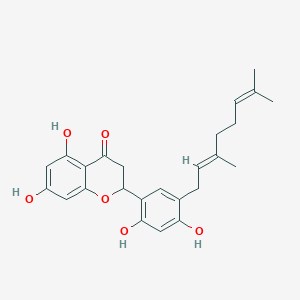
alpha-(4-Pyridyl)benzhydrol
Übersicht
Beschreibung
Alpha-(4-Pyridyl)benzhydrol, also known as Diphenyl (pyridin-4-yl)methanol, is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.32 . It is used for proteomics research .
Synthesis Analysis
Several methods have been reported for the synthesis of alpha-(4-Pyridyl)benzhydrol, including the condensation of 4-bromopyridine with benzaldehyde followed by reduction, and the reaction of diphenylmethanol with 4-pyridinecarboxaldehyde.Molecular Structure Analysis
The molecule consists of a central carbon atom (α-carbon) bonded to a hydroxyl group (OH), a pyridine ring (six-membered aromatic ring containing nitrogen), and a diphenyl group (two phenyl rings, each containing six carbon atoms in a benzene ring structure, connected to the α-carbon).Chemical Reactions Analysis
Alpha-(4-Pyridyl)benzhydrol acts as a ligand and reacts with zinc halides giving the complexes [Zn (LOH) 2 X 2] (X = Cl; X = Br; X = I). It also reacts with Ag (CF 3 SO 3) to form a mixed organic/inorganic analogue of wheel-and-axle diol complex [Ag (LOH) 2 (CF 3 SO 3) (CH 3 CN)] .Physical And Chemical Properties Analysis
Alpha-(4-Pyridyl)benzhydrol is a white to almost white powder or crystal . It has a molecular weight of 261.32 g/mol, a molecular formula of C18H15NO , and a melting point of 161.0 to 164.0 °C .Wissenschaftliche Forschungsanwendungen
Application in Chemistry
Summary of the Application
“Alpha-(4-Pyridyl)benzhydrol” is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications like drug discovery, catalysis, and material synthesis.
Methods of Application or Experimental Procedures
“Alpha-(4-Pyridyl)benzhydrol” acts as a ligand and reacts with zinc halides giving the complexes [Zn (LOH) 2 X 2] (X = Cl; X = Br; X = I). It also reacts with Ag (CF 3 SO 3) to form a mixed organic/inorganic analogue of wheel-and-axle diol complex [Ag (LOH) 2 (CF 3 SO 3) (CH 3 CN)] .
Application as a Thiol-Protecting Reagent
Summary of the Application
“Alpha-(4-Pyridyl)benzhydrol” can be used as a thiol-protecting reagent . This application is particularly useful in the field of organic chemistry, where protecting groups are used to prevent certain functional groups from reacting during a chemical reaction.
Methods of Application or Experimental Procedures
As a thiol-protecting reagent, “alpha-(4-Pyridyl)benzhydrol” can be used to protect thiol groups in a molecule during a chemical reaction. The exact procedure would depend on the specific reaction conditions and the molecule being synthesized .
Results or Outcomes Obtained
The use of “alpha-(4-Pyridyl)benzhydrol” as a thiol-protecting reagent can help chemists control the outcome of a chemical reaction by preventing unwanted side reactions. This can lead to higher yields and purer products .
Safety And Hazards
Alpha-(4-Pyridyl)benzhydrol is harmful if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
diphenyl(pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLFZXYRABVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167281 | |
| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(4-Pyridyl)benzhydrol | |
CAS RN |
1620-30-0 | |
| Record name | α,α-Diphenyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(4-Pyridyl)benzhydrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1620-30-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-(4-Pyridyl)benzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-pyridyl)benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | alpha-(4-Pyridyl)benzhydrol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE82648Q6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

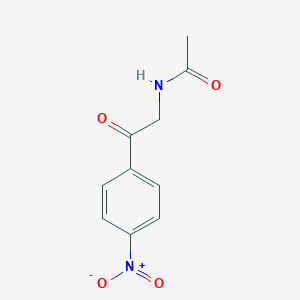

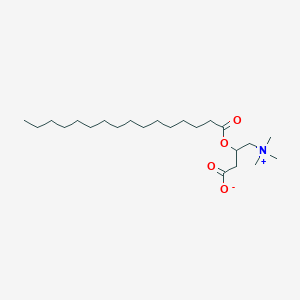
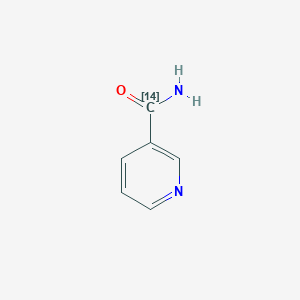
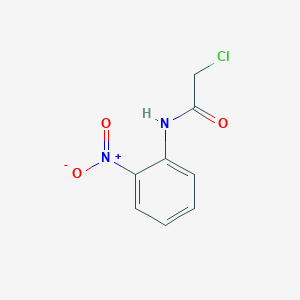

![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
